molecular formula C6H14ClNO2 B104695 L-Alanine isopropyl ester hydrochloride CAS No. 62062-65-1

L-Alanine isopropyl ester hydrochloride

Cat. No. B104695
CAS RN: 62062-65-1
M. Wt: 167.63 g/mol
InChI Key: YAQKNCSWDMGPOY-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Alanine isopropyl ester hydrochloride is a derivative of the amino acid L-alanine. It is part of a homologous series of L-alanine alkyl ester hydrochlorides, which have been synthesized and characterized for various properties and potential applications. These compounds are of interest due to their self-assembly, supramolecular organization, and phase behavior, which can be useful in the development of drug delivery systems and DNA therapeutics .

Synthesis Analysis

The synthesis of L-alanine derivatives has been explored in several studies. For instance, L-alanine alkyl ester hydrochlorides with varying alkyl chain lengths have been synthesized . Additionally, L-alanine has been used as a starting material for the synthesis of L(+) alaninol, where it was esterified and then reduced to yield the final product . The active ester method has also been employed to synthesize copolymers involving L-alanine, demonstrating the versatility of L-alanine derivatives in polymer chemistry .

Molecular Structure Analysis

The molecular structure of L-alanine alkyl ester hydrochlorides has been determined using single crystal X-ray diffraction, revealing that the alkyl chains are packed in a tilted interdigitated bilayer format . This structural information is crucial for understanding the self-assembly and supramolecular behavior of these compounds. The structure of sequential polypeptides containing L-alanine has also been investigated, providing insights into the conformational preferences of L-alanine-containing polymers .

Chemical Reactions Analysis

L-Alanine esters participate in various chemical reactions due to their ester functional group. For example, L-alanine ethyl ester hydrochloride has been studied using electron paramagnetic resonance (EPR) after gamma irradiation, which helps in understanding the radical species formed during such irradiation processes . The reactivity of L-alanine derivatives with other molecules, such as DNA, has also been explored, indicating potential applications in DNA therapeutics .

Physical and Chemical Properties Analysis

The physical and chemical properties of L-alanine alkyl ester hydrochlorides have been extensively characterized. Differential scanning calorimetry (DSC) studies have shown that these compounds exhibit phase transitions with odd-even alternation in transition temperatures, enthalpies, and entropies . The critical micelle concentrations (CMCs) and the behavior of these compounds in aqueous dispersions have also been studied, revealing their potential in forming catanionic complexes and liposomes for drug delivery applications . The enzymatic degradation of copolymers containing L-alanine has been reported, which is relevant for the development of biodegradable materials .

Scientific Research Applications

Thermal-responsive Polymers

L-Alanine isopropyl ester hydrochloride is used in the synthesis of (meth)acrylamide derivatives, which are then polymerized to create alanine-containing homopolymers. These polymers exhibit thermal-responsive behaviors in water, with specific structures like poly(MA-L-Ala-iPA) regaining thermal-responsive properties when isopropyl amide groups replace isopropyl ester groups. The thermal properties of these polymers, such as the cloud point (CP), vary with polymer concentration, degree of polymerization, salt concentration, and the chirality of amino acids (Yu et al., 2014).

Supramolecular Structure and Phase Behavior

L-Alanine isopropyl ester hydrochloride contributes to the synthesis of l-alanine alkyl ester hydrochlorides (AEs), which are characterized for their self-assembly, supramolecular structure, and phase transitions. The critical micelle concentrations (CMCs) and phase behavior, such as the gel-to-liquid crystalline phase transitions, of these AEs are studied, providing valuable insights for applications in drug delivery systems and DNA therapeutics (Sivaramakrishna & Swamy, 2015).

Hydrogel Properties

The compound is used in the preparation of hydrogels containing methacryloyl l-alanine isopropyl ester. The spatial position of hydrophobic groups in the side chain of these hydrogels is studied, revealing that it significantly affects the volume phase transition temperatures (VPTT) of the hydrogels. Understanding these properties is crucial for designing hydrogels with specific swelling and deswelling behaviors (Hendri et al., 2001).

Peptide Conjugation and Drug Delivery

L-Alanine isopropyl ester hydrochloride is involved in the synthesis of peptide conjugates of copolymers, such as the conjugation of alanine monopeptide, dipeptide, and tripeptide with a random copolymer of N-isopropyl acrylamide (NIPAAm) and acrylic acid (AAc). These conjugates show significant decreases in the lower critical solution temperatures (LCST), indicating potential applications in drug delivery systems where temperature-sensitive release is required (Bulmus et al., 2003).

Enzymatic Synthesis and Biocompatibility

The compound is used in the enzymatic production method for synthesizing peptides such as L-alanyl-L-glutamine, highlighting its importance in creating biocompatible materials and its potential in food and pharmaceutical applications (Hirao et al., 2013).

Safety And Hazards

L-Alanine isopropyl ester hydrochloride should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of contact, rinse immediately with plenty of water and get medical attention .

Future Directions

L-Alanine isopropyl ester hydrochloride is a key intermediate in the synthesis of new drugs for treating chronic hepatitis C . A novel preparation method has been proposed that provides a new synthetic route, reduces the consumption of raw materials, and facilitates industrial production .

properties

IUPAC Name

propan-2-yl (2S)-2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)9-6(8)5(3)7;/h4-5H,7H2,1-3H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQKNCSWDMGPOY-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960388, DTXSID001347097
Record name Propan-2-yl alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Alanine isopropyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Alanine isopropyl ester hydrochloride

CAS RN

62062-65-1, 39825-33-7
Record name L-Alanine isopropyl ester hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62062-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl L-alaninate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062062651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propan-2-yl alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Alanine isopropyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl L-alaninate hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.220.903
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isopropyl L-alaninate Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYL L-ALANINATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE5BV8F75L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Alanine isopropyl ester hydrochloride
Reactant of Route 2
Reactant of Route 2
L-Alanine isopropyl ester hydrochloride
Reactant of Route 3
Reactant of Route 3
L-Alanine isopropyl ester hydrochloride
Reactant of Route 4
Reactant of Route 4
L-Alanine isopropyl ester hydrochloride
Reactant of Route 5
Reactant of Route 5
L-Alanine isopropyl ester hydrochloride
Reactant of Route 6
Reactant of Route 6
L-Alanine isopropyl ester hydrochloride

Citations

For This Compound
53
Citations
B Yang, H Xie, K Ran, Y Gan - Letters in Organic Chemistry, 2018 - ingentaconnect.com
… Phosphonochloridate was synthesized from 1 by chloride acetylation with thionyl chloride, and then react with an excess of L-Alanine isopropyl ester hydrochloride to give the …
Number of citations: 10 www.ingentaconnect.com
J Hendri, A Hiroki, Y Maekawa, M Yoshida… - Radiation Physics and …, 2001 - Elsevier
… of methanol and diethyl ether to obtain l-amino acid hydrochlorides (H-AAOR·HCl) such as l-valine methyl ester hydrochloride (H-ValOMe·HCl), l-alanine isopropyl ester hydrochloride (…
Number of citations: 1 www.sciencedirect.com
BS Ross, P Ganapati Reddy, HR Zhang… - The Journal of …, 2011 - ACS Publications
… The mixture was stirred at this temperature for 30 min and then transferred to another round-bottom flask containing l-alanine isopropyl ester hydrochloride (8.38 g, 50 mmol) in …
Number of citations: 144 pubs.acs.org
US Singh, VA Mulamoottil, CK Chu - The Journal of Organic …, 2018 - ACS Publications
… To a solution of phenyl dichlorophosphate (1.0 mol equiv), and the L-alanine isopropyl ester hydrochloride (1.0 mol) in anhydrous DCM at −78 C, triethylamine (2.0 mol) was added …
Number of citations: 13 pubs.acs.org
YM Li, JQ Gao, XZ Pei, C Du… - Microbial Cell …, 2019 - microbialcellfactories.biomedcentral …
… to increase the production of Ala-Gln, such as l-alanine methyl ester hydrochloride (AlaOMe), l-alanine ethyl ester hydrochloride (AlaOEt), l-alanine isopropyl ester hydrochloride (…
L Osgerby, YC Lai, PJ Thornton… - Journal of medicinal …, 2017 - ACS Publications
… Prepared as described for 6 using l-alanine isopropyl ester hydrochloride (700 mg, 4.18 mmol), phenyl phosphorodichloridate (0.62 mL, 4.18 mmol), and Et 3 N (1.13 mL, 8.36 mmol). …
Number of citations: 79 pubs.acs.org
A Miccoli, BA Dhiani, Y Mehellou - MedChemComm, 2019 - pubs.rsc.org
… To a stirring solution of compound 9 (513 mg, 1.97 mmol) and dry DCM (5 mL), in a flame dried flask, was added L-alanine isopropyl ester hydrochloride (300 mg, 1.794 mmol) and …
Number of citations: 10 pubs.rsc.org
E Cini, G Barreca, L Carcone, F Manetti… - European Journal of …, 2018 - Wiley Online Library
… was concentrated to dryness in vacuo to give l-alanine isopropyl ester hydrochloride (9.4 g, quantitative yield) as a dense oil. l-Alanine isopropyl ester hydrochloride (9.4 g, 56.1 mmol) …
E Pileggi, M Serpi, F Pertusati - Current Protocols in Nucleic …, 2018 - Wiley Online Library
This synthetic protocol describes two strategies for the preparation of pyrimidine alkenyl acyclic nucleoside phosphonoamidates (ANPs), including linear and trisubstituted alkenyl …
Y Peng, W Yu, E Li, J Kang, Y Wang… - Journal of Medicinal …, 2016 - ACS Publications
… The analog 1s was synthesized by using l-alanine isopropyl ester hydrochloride in place of … h, the reaction mixture was treated with l-alanine isopropyl ester hydrochloride (15.2 g, 0.091 …
Number of citations: 19 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.